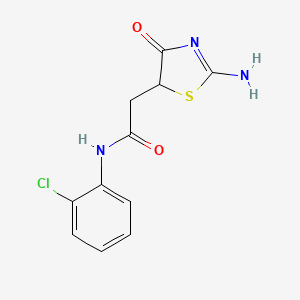

N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide

Description

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S/c12-6-3-1-2-4-7(6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRZMHUNYKIRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H10ClN3O2S

- Molecular Weight : 273.73 g/mol

The compound features a thiazolidinone ring, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazolidinone derivatives, including this compound. The cytotoxic effects of this compound were assessed against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study reported the synthesis of several thiazolidinone derivatives, including the target compound, and their cytotoxic effects were tested on multiple cancer cell lines such as HeLa (cervical cancer), K562 (leukemia), and MDA-MB-361 (breast cancer). The results indicated that:

These findings suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

Thiazolidinones have also been explored for their antibacterial and antifungal properties. The compound's efficacy against various pathogens was evaluated through Minimum Inhibitory Concentration (MIC) assays.

Antibacterial Activity

In a study assessing the antibacterial properties of thiazolidinone derivatives:

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Bacillus cereus | 0.23 - 0.70 | |

| Escherichia coli | 0.23 - 0.47 | |

| Staphylococcus aureus | 0.17 - 0.23 |

The results showed that this compound demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Bacillus cereus.

Antifungal Activity

The compound also exhibited antifungal effects:

These findings suggest that this thiazolidinone derivative can be effective against certain fungal infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, thiazolidinones have been investigated for their anti-inflammatory effects. A study highlighted that certain derivatives exhibited significant inhibition of pro-inflammatory markers in macrophages.

The anti-inflammatory activity was attributed to the reduction of reactive oxygen species (ROS) and nitric oxide (NO) levels in RAW264.7 macrophages, suggesting a potential mechanism for its therapeutic application in inflammatory diseases .

Scientific Research Applications

N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide is a chemical compound belonging to the thiazolidinone class, which has demonstrated diverse biological activities, making it a valuable compound in scientific research.

Scientific Research Applications

This compound is a useful research compound with reported anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have been evaluated for their anticancer potential, with studies assessing their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

One study tested the cytotoxic effects of several thiazolidinone derivatives, including this compound, on multiple cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and MDA-MB-361 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Thiazolidinones have been explored for antibacterial and antifungal properties, with the efficacy of this compound against various pathogens evaluated through Minimum Inhibitory Concentration (MIC) assays.

Antibacterial Activity

One study assessing the antibacterial properties of thiazolidinone derivatives showed that this compound demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Bacillus cereus.

Antifungal Activity

The compound also exhibited antifungal effects, demonstrating effectiveness against certain fungal infections.

Anti-inflammatory Activity

Comparison with Similar Compounds

Substituents on the Thiazolidinone Ring

Imino vs. Thioxo Groups: The target compound’s 2-imino group contrasts with thioxo (C=S) substituents in analogs like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (). For example, thioxo-containing derivatives show improved antimicrobial activity due to enhanced interactions with microbial enzymes .

Benzylidene and Arylidene Modifications: Compounds such as 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide () introduce fluorinated aryl groups, which improve metabolic stability and lipophilicity. The 4-fluorophenethyl substituent in this analog may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

Acetamide Linker and Aryl Groups

Chlorophenyl vs. Methylphenyl Groups: The 2-chlorophenyl group in the target compound contributes to lipophilicity and π-π stacking interactions. In contrast, N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () incorporates a sulfonyl group, introducing strong electron-withdrawing effects and hydrogen-bond acceptor sites, which may improve binding to charged enzymatic pockets .

Hydroxyphenyl and Methoxy Substitutions :

- N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide () combines hydroxyl and methoxy groups, enhancing solubility and hydrogen-bonding capacity. Such modifications are advantageous for improving bioavailability in hydrophilic environments .

Pharmacological Activities

Antimicrobial Activity

- The target compound’s thiazolidinone core is structurally similar to antimicrobial agents like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (), which exhibits gram-positive antibacterial activity. However, the absence of a sulfonyl-piperazine moiety in the target compound may limit its spectrum compared to these derivatives .

Enzyme Inhibition

- Thiazolidinone-acetamides are potent enzyme inhibitors. For instance, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () inhibits MAO-A (IC₅₀ = 0.028 mM), highlighting the role of chlorophenyl groups in enhancing selectivity. The target compound’s imino group may similarly engage in hydrogen bonding with MAO-A active sites .

Antiviral Potential

- The target compound’s thiazolidinone ring could mimic these interactions if modified with heteroaromatic substituents .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.